N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated organic compound characterized by the presence of a benzyl group attached to a heptafluorobutanamide moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of benzylamine with heptafluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzylamine
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the fluorinated moiety can enhance the compound’s stability and resistance to metabolic degradation. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2,2,3,3,4,4,4-heptafluorobutylamine
- N-Benzyl-2,2,3,3,4,4,4-heptafluorobutyl alcohol
- N-Benzyl-2,2,3,3,4,4,4-heptafluorobutyl chloride
Uniqueness
N-Benzyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its amide functional group, which imparts distinct chemical reactivity and stability compared to its analogs. The presence of the amide group allows for hydrogen bonding and other interactions that are not possible with the corresponding amine, alcohol, or chloride derivatives.
Properties
CAS No. |
560-02-1 |
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Molecular Formula |
C11H8F7NO |
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-benzyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C11H8F7NO/c12-9(13,10(14,15)11(16,17)18)8(20)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20) |
InChI Key |
JGYHLDPCXQPJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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